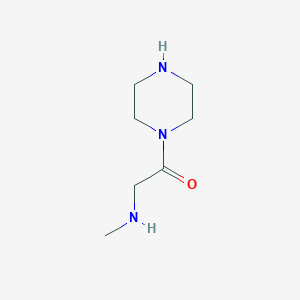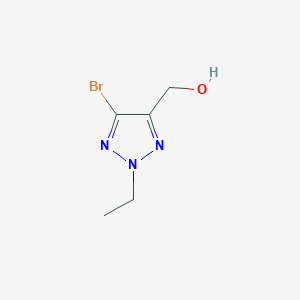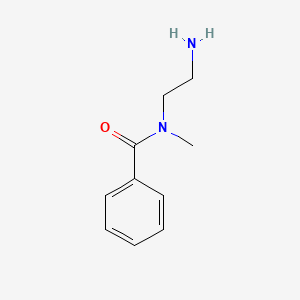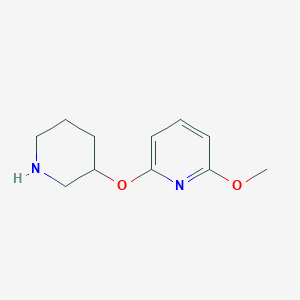![molecular formula C8H9N3O2 B13523971 Bis[(1,2-oxazol-5-yl)methyl]amine CAS No. 401647-14-1](/img/structure/B13523971.png)
Bis[(1,2-oxazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1,2-oxazol-5-yl)methyl]amine is a heterocyclic compound that features two oxazole rings connected by a central amine group. Oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Compounds containing oxazole rings are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1,2-oxazol-5-yl)methyl]amine typically involves the reaction of oxazole derivatives with amine precursors. One common method is the cyclization of amino alcohols with nitriles or carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[(1,2-oxazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole rings to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis[(1,2-oxazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Bis[(1,2-oxazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole rings can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes, thereby inhibiting their activity. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with one oxazole ring.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Benzoxazole: An oxazole ring fused with a benzene ring.
Uniqueness
Bis[(1,2-oxazol-5-yl)methyl]amine is unique due to its dual oxazole rings connected by an amine group, which provides enhanced biological activity and versatility in chemical reactions compared to simpler oxazole derivatives .
Properties
CAS No. |
401647-14-1 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(1,2-oxazol-5-yl)-N-(1,2-oxazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C8H9N3O2/c1-3-10-12-7(1)5-9-6-8-2-4-11-13-8/h1-4,9H,5-6H2 |
InChI Key |
GKRCRBJSTCOKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CNCC2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)



![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)



amine](/img/structure/B13523951.png)



![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)

